

alpha-Fenchol CAS number and molecular formula

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Compound of Interest

Compound Name: *alpha-Fenchol*

Cat. No.: *B1199718*

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An In-depth Technical Guide to α -Fenchol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of α -Fenchol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

α -Fenchol, a bicyclic monoterpene alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil and fennel.^[1] It exists as different stereoisomers, each with a unique CAS number. The molecular formula for α -Fenchol is $C_{10}H_{18}O$, and its molecular weight is approximately 154.25 g/mol.

Identifier	Value
Molecular Formula	$C_{10}H_{18}O$
Molecular Weight	154.25 g/mol
(+)- α -Fenchol CAS	2217-02-9
(-)- α -Fenchol CAS	512-13-0
(\pm)- α -Fenchol CAS	14575-74-7

Physicochemical Property	Value
Appearance	Colorless to pale yellow liquid or crystalline solid
Odor	Woody, camphor-like
Boiling Point	201-202 °C
Melting Point	39-45 °C
Density	~0.94 g/cm ³
Solubility	Insoluble in water; soluble in alcohols and organic solvents
Flash Point	~73 °C

Experimental Protocols

Synthesis of α -Fenchol from Turpentine

A one-step method for synthesizing fenchol from turpentine has been developed, which involves the catalytic isomerization and hydration of α -pinene and β -pinene present in turpentine.^{[2][3]}

Materials:

- Turpentine
- Catalyst (e.g., CHKC-4)
- Water
- Saponifying agent (e.g., sodium hydroxide)
- Organic solvent for extraction

Procedure:

- Esterification and Hydration: Turpentine is reacted with an acid catalyst in the presence of water. This single step achieves both isomerization of pinenes and hydration to form fenchyl

esters and fenchol.^[2]

- Saponification: The resulting mixture is treated with a saponifying agent, such as sodium hydroxide, to hydrolyze the fenchyl esters to fenchol.
- Work-up: The reaction mixture is washed with water to remove the catalyst and other water-soluble impurities. The organic layer containing fenchol is then separated.
- Purification: The crude fenchol is purified by fractional distillation under vacuum to yield high-purity α -fenchol.^[2]

Extraction of α -Fenchol from Essential Oils

α -Fenchol can be extracted from plant materials, such as fennel seeds, through steam distillation.

Materials:

- Plant material (e.g., fennel seeds), ground
- Water
- Steam distillation apparatus (e.g., Clevenger-type)
- Anhydrous sodium sulfate
- Organic solvent for extraction (optional)

Procedure:

- Preparation: The plant material is ground to increase the surface area for efficient extraction.
- Steam Distillation: The ground plant material is placed in a flask with water, and steam is passed through the mixture. The steam and volatilized essential oils are then condensed and collected.
- Separation: The essential oil, containing α -Fenchol, is separated from the aqueous layer.

- **Drying:** The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
- **Purification (Optional):** For higher purity, the essential oil can be further purified by fractional distillation to isolate α -Fenchol.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of α -Fenchol in complex mixtures like essential oils.

Sample Preparation:

- Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injector:** Split/splitless injector, with a typical split ratio of 1:25.
- **Oven Temperature Program:**
 - Initial temperature: 60°C
 - Ramp to 240°C at a rate of 3°C/min
 - Hold at 240°C
- **Mass Spectrometer:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

- Identification: The identification of α -Fenchol is based on the comparison of its retention time and mass spectrum with that of a reference standard and by library search (e.g., NIST, Wiley).

^1H and ^{13}C NMR spectroscopy are used for the structural elucidation of α -Fenchol.

Sample Preparation:

- Dissolve a few milligrams of the purified α -Fenchol sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.

^1H NMR Spectroscopy:

- Acquire the spectrum on a high-resolution NMR spectrometer.
- The spectrum will show characteristic signals for the different protons in the molecule, providing information about their chemical environment and connectivity through spin-spin coupling.

^{13}C NMR Spectroscopy:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- This will provide a single peak for each unique carbon atom in the α -Fenchol molecule, confirming the carbon skeleton.

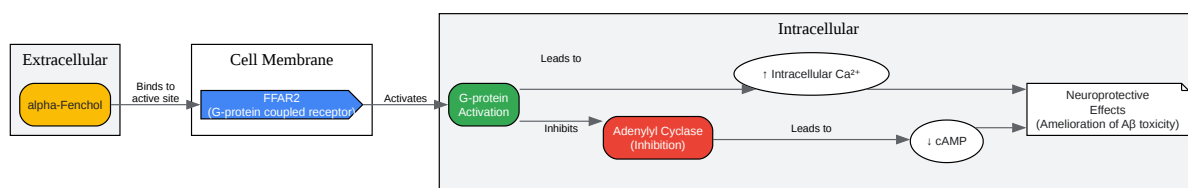
Biological Activity and Signaling Pathways

Recent studies have highlighted the neuroprotective effects of α -Fenchol, particularly in the context of Alzheimer's disease.^[4] It has been shown to act as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.^{[4][5][6]}

α -Fenchol and the FFAR2 Signaling Pathway

Activation of FFAR2 by α -Fenchol initiates a signaling cascade that is believed to contribute to its neuroprotective effects. The binding of α -Fenchol to the FFAR2 active site leads to the stimulation of G-protein signaling. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium (Ca^{2+}) concentrations.

[7] These downstream effects are thought to modulate cellular processes that can mitigate amyloid-beta ($A\beta$) induced neurotoxicity.[4][5]

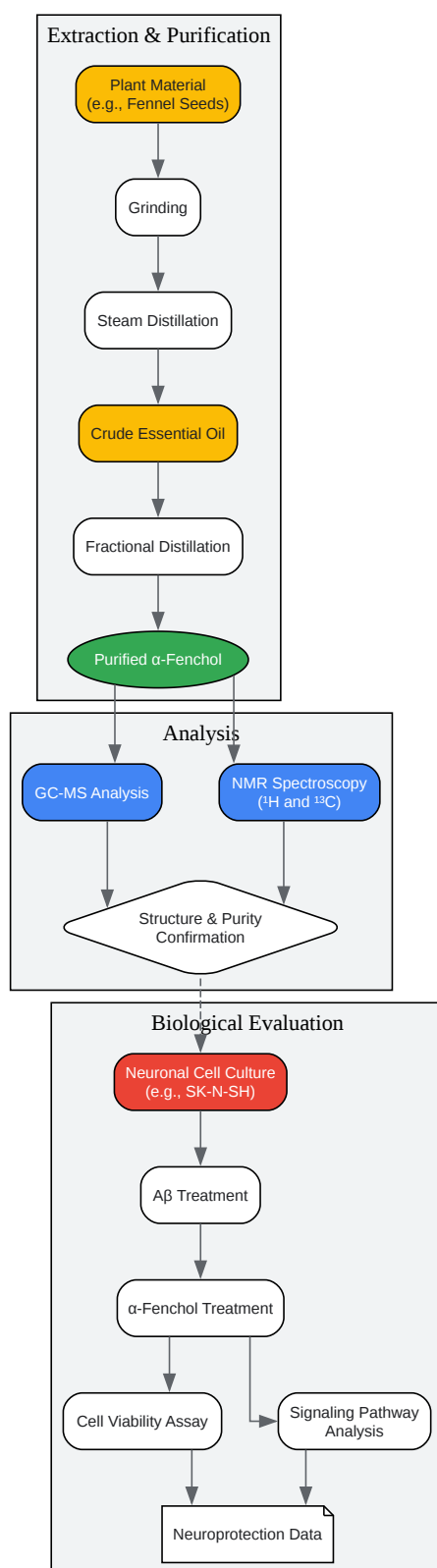


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α -Fenchol activation of the FFAR2 signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of α -Fenchol.



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Workflow for α -Fenchol extraction, analysis, and bioassay.

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